Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Overview
Description
“Ethanol, 2-[(3-aminophenyl)sulfonyl]-” is a compound with the molecular formula C8H11NO3S . It is also known by other names such as “2-[(3-aminophenyl)sulfonyl]ethanol” and “M-BETA-HYDROXYETHYLSULFONYL ANILINE” among others . The compound has a molecular weight of 201.25 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a sulfonyl group attached to a phenyl group, which is further attached to an ethanol molecule . The IUPAC name for the compound is "2-(3-aminophenyl)sulfonylethanol" .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point range of 73.0 to 77.0 degrees Celsius . The compound is soluble in methanol .Scientific Research Applications
Electrochemical Synthesis Ethanol, 2-[(3-aminophenyl)sulfonyl]- has been utilized in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This process involves anodic oxidation in a water/ethanol mixture, avoiding the use of toxic reagents (Sharafi-kolkeshvandi et al., 2016).
Catalysis in Synthesis of Organic Compounds It has been used as a catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting its role in facilitating organic synthesis (Safaei‐Ghomi et al., 2017).
Structural Studies in Crystallography This compound has been studied in the context of crystallography, particularly in understanding the hydrogen-bonded chains and interactions in crystals (Smith & Wermuth, 2009).
Synthesis of Amino Alcohol Derivatives It is involved in the synthesis of syn 2-amino alcohol derivatives, providing insights into the stereoselective synthesis of these compounds (Blas et al., 1994).
Green Chemistry Applications Ethanol, 2-[(3-aminophenyl)sulfonyl]- is used in green chemistry for synthesizing various organic compounds. This includes the use of phospho sulfonic acid for the synthesis of benzimidazole and benzoxazole derivatives in ethanol, demonstrating its role in environmentally friendly synthesis processes (Rezayati et al., 2016).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Mechanism of Action
Target of Action
It is known that sulfonate ester derivatives of alcohols, like ethanol, 2-[(3-aminophenyl)sulfonyl]-, can replace alkyl halides in a variety of nucleophilic substitution reactions .
Mode of Action
It is known that sulfonate ester derivatives of alcohols can undergo nucleophilic substitution reactions . In these reactions, the sulfonate ester acts as a leaving group, allowing a nucleophile to replace it and form a new bond with the alcohol .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific context and the presence of appropriate nucleophiles .
Pharmacokinetics
The compound’s solubility in methanol suggests it could be absorbed and distributed in the body following administration, although the specifics would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
Its potential to participate in nucleophilic substitution reactions suggests it could influence a variety of molecular and cellular processes, depending on the specific context and the presence of appropriate nucleophiles .
Action Environment
It is known that the compound should be stored under inert gas and conditions to avoid include air sensitivity . This suggests that the compound’s stability and efficacy could be influenced by factors such as exposure to air and the presence of certain gases.
properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASRSMRAPYLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063741 | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5246-57-1 | |
Record name | 3-(2-Hydroxyethylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5246-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-aminophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-aminophenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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